![molecular formula C9H18N2O B13208335 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring, a cyclobutyl group, and an aminomethyl substituent
Méthodes De Préparation
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Applications De Recherche Scientifique
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may be explored for its potential therapeutic properties, such as acting as a precursor for drug development targeting specific biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and aminomethyl group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Cyclobutylamine: Contains a cyclobutyl group and an amino group, used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of a cyclobutyl group and a pyrrolidine ring, which provides distinct steric and electronic properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-[1-(aminomethyl)cyclobutyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c10-6-8(2-1-3-8)9(12)4-5-11-7-9/h11-12H,1-7,10H2 |
Clé InChI |
JGCGJUCOWLIICA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2(CCNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



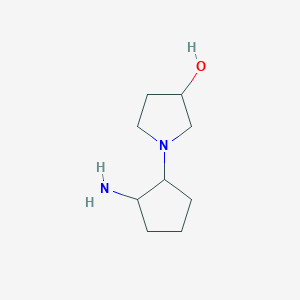
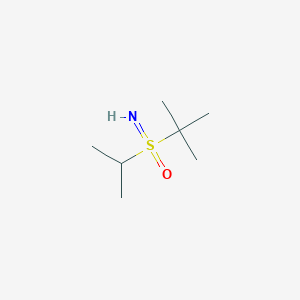

![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
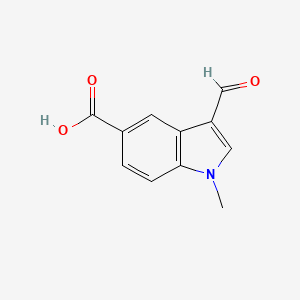

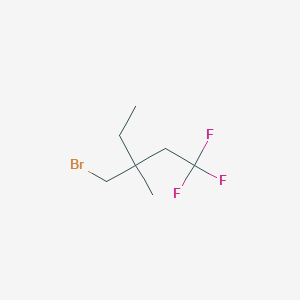

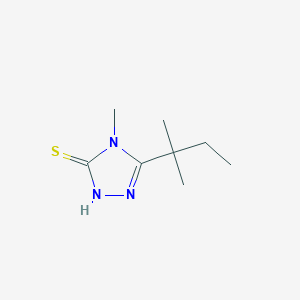
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
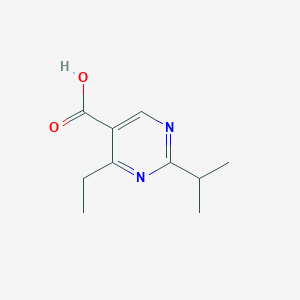
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
